5-(3(R)-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for research in stereochemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves several steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique stereochemistry and potential as a building block for more complex molecules. Its multiple chiral centers make it an interesting subject for research in asymmetric synthesis and chiral resolution.
Biology
In biology, the compound’s interactions with biological molecules are of interest. Researchers study its binding affinity to various proteins and enzymes to understand its potential as a biochemical tool or therapeutic agent.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its complex structure and functional groups suggest it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound’s unique properties may be leveraged for various applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-c]pyridine derivatives and molecules with similar functional groups and stereochemistry. Examples include:
- 5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide analogs
- Other thieno[3,2-c]pyridine derivatives with different substituents
Uniqueness
The uniqueness of 5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific binding properties and biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
174173-76-3 |
---|---|
Molecular Formula |
C30H47N3O6S3 |
Molecular Weight |
641.9 g/mol |
IUPAC Name |
[(2S,3S)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C30H47N3O6S3/c1-19(2)27-25(12-14-42(27,37)38)39-29(36)31-22(18-41-21-9-7-6-8-10-21)24(34)17-33-16-20-11-13-40-26(20)15-23(33)28(35)32-30(3,4)5/h6-10,19-20,22-27,34H,11-18H2,1-5H3,(H,31,36)(H,32,35)/t20-,22+,23+,24-,25+,26+,27+/m1/s1 |
InChI Key |
ZYXJGWBYPOHODT-KWCHKHDGSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCS1(=O)=O)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.